![molecular formula C19H24N4O4 B2610021 N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034253-55-7](/img/structure/B2610021.png)
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as JP-1302, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a piperidine derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Molecular Interaction and Binding Studies
Research into molecular interactions often focuses on understanding how specific compounds interact with biological targets. For example, studies on cannabinoid receptor antagonists provide insights into the molecular binding mechanisms and the development of pharmacophore models for CB1 receptor ligands, highlighting the importance of specific structural features for receptor binding and activity (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new chemical entities form a crucial part of medicinal chemistry. For instance, the creation of pyridone analogues from mimosine and their conversion into novel compounds demonstrates the versatility of chemical synthesis in creating potentially bioactive molecules (Richards & Hofmann, 1978). Similarly, the synthesis of benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents showcase the process of drug discovery and development (Abu‐Hashem et al., 2020).
Biological Activity Studies
Research into the biological activities of compounds includes in vitro and in vivo evaluations to understand their therapeutic potential. For example, the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors demonstrate the targeted approach in discovering new antitubercular agents (Jeankumar et al., 2013). Additionally, the exploration of anticonvulsant activities based on piperidinecarboxylic acid derivatives underscores the importance of structure-activity relationships in optimizing biological efficacy (Ho et al., 2001).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-16-6-5-14(10-17(16)26-2)11-22-19(24)23-9-3-4-15(13-23)27-18-12-20-7-8-21-18/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAPPFXZJUESQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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